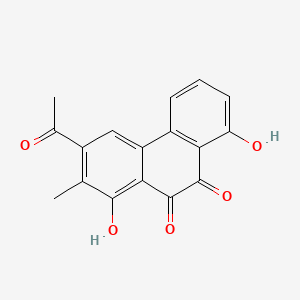

Haloquinone

Description

Properties

CAS No. |

80902-01-8 |

|---|---|

Molecular Formula |

C17H12O5 |

Molecular Weight |

296.27 g/mol |

IUPAC Name |

3-acetyl-1,8-dihydroxy-2-methylphenanthrene-9,10-dione |

InChI |

InChI=1S/C17H12O5/c1-7-10(8(2)18)6-11-9-4-3-5-12(19)13(9)16(21)17(22)14(11)15(7)20/h3-6,19-20H,1-2H3 |

InChI Key |

CPYFLMXPZMBECD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C2C3=C(C(=CC=C3)O)C(=O)C(=O)C2=C1O)C(=O)C |

Other CAS No. |

80902-01-8 |

Synonyms |

3-acetyl-1,8-dihydroxy-2-methyl-9,10-phenanthrenequinone haloquinone |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Haloquinones

For Researchers, Scientists, and Drug Development Professionals

Introduction

Haloquinones (HQs) are a class of quinone derivatives characterized by the presence of one or more halogen substituents on the aromatic ring. These compounds have garnered significant attention from the scientific community due to their dual nature. On one hand, they are recognized as an emerging class of potentially carcinogenic disinfection byproducts (DBPs) found in drinking water, formed from the reaction of disinfectants like chlorine with natural organic matter.[1][2] On the other hand, the quinone scaffold is a common motif in biologically active molecules and pharmaceuticals, and halogenation is a key strategy in drug design to modulate a compound's physicochemical properties and target affinity.[3][4]

This guide provides a comprehensive overview of the core chemical properties of haloquinones, their biological reactivity, and the analytical methods used for their characterization. It is intended to serve as a technical resource for professionals in environmental science, toxicology, and pharmaceutical development.

Core Chemical Properties

The chemical behavior of haloquinones is dictated by the electron-deficient quinone ring, further influenced by the electron-withdrawing nature of the halogen substituents. This structure imparts high reactivity, particularly towards nucleophiles, and facilitates redox cycling.

Reactivity and Reaction Mechanisms

Haloquinones are electrophilic and readily participate in several types of reactions:

-

Redox Cycling and ROS Formation: A primary mechanism of haloquinone toxicity involves their ability to undergo redox cycling.[2] In biological systems, they can be reduced by one electron by enzymes like NADPH-cytochrome P450 reductase to form highly reactive halosemiquinone radicals (HSQ•−).[2][5] These radicals can then react with molecular oxygen to regenerate the parent this compound and produce superoxide anion radicals (O₂•−), initiating a cascade that generates other reactive oxygen species (ROS) like hydrogen peroxide (H₂O₂) and hydroxyl radicals (•OH).[2][6] This process can lead to significant oxidative stress, damaging cellular macromolecules such as DNA, lipids, and proteins.[2]

-

Nucleophilic Addition (Michael Addition): The electron-poor quinone ring is susceptible to attack by nucleophiles. Biological thiols, most notably glutathione (GSH), can react with haloquinones via Michael addition. This conjugation is a critical detoxification pathway, as it renders the quinone more water-soluble and facilitates its excretion.[5]

-

Nucleophilic Substitution: The halogen atoms on the quinone ring can be displaced by strong nucleophiles. The reaction rate for this substitution is generally in the order of Br > Cl.[5] Glutathione can also participate in these substitution reactions, leading to the formation of various glutathionyl conjugates.[5]

Redox Potentials

The redox potential of a quinone is a measure of its ability to accept electrons and is a key determinant of its biological activity. The process can occur via a one-electron reduction to a semiquinone radical or a two-electron, two-proton reduction to a hydroquinone.

Halogen substituents have a significant influence on redox potentials. Their strong electron-withdrawing inductive effect makes the quinone ring more electron-deficient, thereby increasing (making more positive) the one-electron reduction potential.[7] However, this effect is counterbalanced in the two-electron reduction process. While the 1 e⁻ reduction potentials can differ by over 500 mV between a non-halogenated quinone and a highly halogenated one (like chloranil), their 2 e⁻/2 H⁺ potentials are often very similar.[7] This phenomenon is termed a "redox leveling" effect.[7]

Stability

Haloquinones exhibit variable stability in aqueous environments. They can undergo transformation to less toxic hydroxylated haloquinones (OH-HBQs) over time.[6] The stability can be influenced by factors such as pH. For instance, the addition of formic acid (which lowers the pH) has been shown to effectively stabilize haloquinones in water samples prior to analysis.[8]

Quantitative Data Summary

The following tables summarize key quantitative data for several well-studied haloquinones found primarily as disinfection byproducts.

Table 1: Physicochemical and Toxicological Properties of Common Haloquinones

| Compound | Abbreviation | Molecular Formula | Molecular Weight ( g/mol ) | Chronic LOAEL (mg/kg/day) |

|---|---|---|---|---|

| 2,6-Dichloro-1,4-benzoquinone | 2,6-DCBQ | C₆H₂Cl₂O₂ | 177.00 | 0.049[2] |

| 2,6-Dibromo-1,4-benzoquinone | 2,6-DBBQ | C₆H₂Br₂O₂ | 265.90 | Not specified |

| 2,3,6-Trichloro-1,4-benzoquinone | TriCBQ | C₆HCl₃O₂ | 211.44 | 0.033[2] |

| 2,6-Dichloro-3-methyl-1,4-benzoquinone | DCMBQ | C₇H₄Cl₂O₂ | 191.02 | 0.079[2] |

LOAEL (Lowest Observed Adverse Effect Level) values were predicted using Quantitative Structure–Toxicity Relationship (QSTR) analysis.[2]

Table 2: Cytotoxicity of Dihalo-benzoquinone Isomers in Chinese Hamster Ovary (CHO) Cells

| Compound | IC₅₀ at 24h (μM) | IC₅₀ at 48h (μM) |

|---|---|---|

| 2,3-DCBQ | 26.3 | 29.3 |

| 2,5-DCBQ | 12.0 | 16.5 |

| 2,6-DCBQ | 6.7 | 10.4 |

| 2,3-DBBQ | 25.4 | 28.5 |

| 2,5-DBBQ | 10.0 | 13.9 |

| 2,6-DBBQ | 4.8 | 7.9 |

Data sourced from studies on the cytotoxicity of this compound disinfection byproducts. The IC₅₀ value represents the concentration at which 50% of cell growth is inhibited.

Experimental Protocols

Detailed and validated protocols are essential for the accurate study of haloquinones.

Protocol 1: Analysis of Haloquinones in Drinking Water by UPLC-MS/MS

This method is used for the sensitive detection and quantification of haloquinones at ng/L levels in water samples.[9][10]

-

Sample Preservation: Immediately after collection, acidify water samples with formic acid to a final concentration of 0.25% (v/v) to stabilize the target haloquinones.[8]

-

Solid-Phase Extraction (SPE):

-

Condition a hydrophilic-lipophilic balanced (HLB) SPE cartridge with methanol followed by ultrapure water.

-

Load the preserved water sample (e.g., 500 mL) onto the cartridge at a steady flow rate.

-

Wash the cartridge with ultrapure water to remove interferences.

-

Dry the cartridge thoroughly under a stream of nitrogen.

-

Elute the trapped haloquinones with a suitable organic solvent, such as methanol or acetonitrile.

-

-

Sample Concentration and Reconstitution:

-

Evaporate the eluate to near dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a small, precise volume of the initial mobile phase for UPLC analysis.

-

-

UPLC-MS/MS Analysis:

-

Chromatography: Perform separation on a C18 column using a gradient elution with a mobile phase consisting of water and methanol (both typically containing a small amount of formic acid).

-

Mass Spectrometry: Operate the mass spectrometer in negative electrospray ionization (ESI) mode. Haloquinones are often detected as the [M+H]⁻ ion through a reduction process in the ESI source.[8]

-

Quantification: Use a multiple reaction monitoring (MRM) method, monitoring specific precursor-to-product ion transitions for each target this compound to ensure selectivity and achieve low detection limits.[9]

-

Protocol 2: In Vitro Assay for this compound-Induced ROS Generation

This protocol uses a fluorescent probe to measure intracellular ROS production in a cell line (e.g., HepG2 human liver cells or T24 bladder cancer cells).[2]

-

Cell Culture and Seeding: Culture the selected cell line under standard conditions. Seed the cells into a 96-well plate and allow them to adhere overnight.

-

Probe Loading: Wash the cells with phosphate-buffered saline (PBS). Incubate the cells with a solution of 2',7'-dichlorofluorescin diacetate (DCFH-DA) in a serum-free medium. DCFH-DA is cell-permeable and is deacetylated by intracellular esterases to non-fluorescent DCFH.

-

This compound Exposure: Remove the DCFH-DA solution, wash the cells again with PBS, and then expose them to various concentrations of the target this compound dissolved in the cell culture medium. Include a negative control (vehicle only) and a positive control (e.g., H₂O₂).

-

Fluorescence Measurement: At specific time points, measure the fluorescence intensity using a microplate reader. The excitation and emission wavelengths are typically ~485 nm and ~530 nm, respectively. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

-

Data Analysis: Normalize the fluorescence intensity of the treated cells to that of the control cells to determine the fold increase in ROS production.

Visualizations: Workflows and Pathways

References

- 1. Potential carcinogenic hazards of non-regulated disinfection by-products: haloquinones, halo-cyclopentene and cyclohexene derivatives, N-halamines, halonitriles, and heterocyclic amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Halogen atoms in the modern medicinal chemistry: hints for the drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Halogenation of Pharmaceuticals Is an Impediment to Ready Biodegradability [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Quinone 1 e– and 2 e–/2 H+ Reduction Potentials: Identification and Analysis of Deviations from Systematic Scaling Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. This compound Chloroimides as Toxic Disinfection Byproducts Identified in Drinking Water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

Discovery and Synthesis of Novel Haloquinone Compounds: A Technical Guide for Researchers

An in-depth exploration of the synthesis, biological evaluation, and mechanisms of action of emerging haloquinone compounds for drug development professionals.

Haloquinones, a class of halogenated quinone compounds, are gaining significant attention in medicinal chemistry due to their potent and diverse biological activities. This technical guide provides a comprehensive overview of the discovery and synthesis of novel this compound derivatives, with a focus on their anticancer and antibacterial properties. It details experimental protocols for their synthesis and biological evaluation, presents key quantitative data, and visualizes their mechanisms of action through signaling pathway diagrams.

Synthesis of Novel this compound Derivatives

The synthesis of novel this compound compounds often involves multi-step reactions, starting from readily available precursors. The introduction of halogen atoms and various functional groups to the quinone scaffold is a key strategy to enhance their biological efficacy and selectivity.

General Synthetic Strategies

A common approach involves the nucleophilic substitution of halogenated quinones with various amines, thiols, or other nucleophiles. For instance, novel naphthoquinone-chalcone hybrids have been synthesized through the nucleophilic substitution of aminochalcones with 2,3-dichloro-1,4-naphthoquinone. Another strategy involves the modification of existing quinone structures through reactions such as the Thiele-Winter acetoxylation to introduce hydroxyl groups, which can then be further functionalized.

The synthesis of pyrimidoisoquinolinquinones, a class of quinone derivatives with antibacterial activity, is achieved through a 'one-pot' reaction involving the oxidation of a hydroquinone precursor followed by a [3 + 3] cyclization with an aminouracil. Furthermore, microwave-assisted organic synthesis has emerged as an efficient method for the rapid and high-yield synthesis of various quinone-based heterocyclic compounds.

Experimental Protocol: Synthesis of Naphthoquinone-Chalcone Hybrids

This protocol describes a general procedure for the synthesis of naphthoquinone-chalcone derivatives.

Materials:

-

2,3-dichloro-1,4-naphthoquinone

-

Substituted aminochalcones

-

Ethanol

-

Triethylamine

-

Glacial acetic acid

Procedure:

-

Dissolve 2,3-dichloro-1,4-naphthoquinone (1 mmol) in ethanol (20 mL).

-

Add the respective substituted aminochalcone (1 mmol) to the solution.

-

Add a catalytic amount of triethylamine (0.1 mmol) to the reaction mixture.

-

Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Add a few drops of glacial acetic acid to neutralize the catalyst.

-

The precipitated product is filtered, washed with cold ethanol, and dried under vacuum.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or methanol) to obtain the pure naphthoquinone-chalcone hybrid.

Biological Activity and Evaluation

Novel this compound compounds have demonstrated significant potential as both anticancer and antibacterial agents. Their efficacy is typically evaluated through a series of in vitro assays to determine their cytotoxicity against cancer cell lines and their inhibitory activity against various bacterial strains.

Anticancer Activity

The anticancer properties of haloquinones are often attributed to their ability to induce apoptosis, inhibit cell proliferation, and interfere with key signaling pathways involved in cancer progression. The cytotoxicity of these compounds is commonly assessed using the MTT assay.

Table 1: Anticancer Activity of Novel this compound Derivatives

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Naphthoquinone-Chalcone Hybrids | HuCCA-1, HepG2, A549, MOLT-3, T47D, MDA-MB-231 | 0.81–62.06 | [1][2] |

| Hydroquinone-Chalcone-Pyrazoline Hybrids | MCF-7, HT-29 | 28.8–124.6 | [3][4] |

| Quinoline-Chalcone Derivatives | MGC-803, HCT-116, MCF-7 | 1.38–5.34 | [5] |

| L-shaped ortho-quinone analogs | PC3, K562, MDA-231, A549, Hela | Potent inhibitory activities | [6] |

IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

This protocol outlines the steps for determining the cytotoxic effects of this compound compounds on cancer cells.

Materials:

-

Cancer cell lines (e.g., MCF-7, A549)

-

Complete cell culture medium

-

96-well plates

-

This compound compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.[7]

-

Prepare serial dilutions of the this compound compound in the culture medium.

-

Remove the old medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubate the plate for 24-72 hours.[8]

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.[8][9]

-

Carefully remove the medium containing MTT.[9]

-

Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[9]

-

Measure the absorbance at 570 nm using a microplate reader.[8][9]

-

Calculate the percentage of cell viability and determine the IC50 value.[10]

Antibacterial Activity

Several novel this compound derivatives have shown promising activity against a range of pathogenic bacteria, including multidrug-resistant strains.[11] The primary method for evaluating antibacterial efficacy is the determination of the Minimum Inhibitory Concentration (MIC).

Table 2: Antibacterial Activity of Novel this compound Derivatives

| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference |

| Pyrimidoisoquinolinquinones | Gram-positive pathogens | 0.5–64 | [11][12] |

| Quinone Antibiotics | Methicillin-resistant S. aureus (MRSA) | 1-4 | [13] |

| 1,6-dihydro 8-propylanthraquinone | E. coli ΔtolC, B. subtilis, S. aureus | 8-10 | [6][14] |

| Aniline Derivatives | S. aureus, E. faecalis | 6.25-25 | [15] |

MIC: Minimum Inhibitory Concentration, the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

This protocol details the procedure for determining the MIC of this compound compounds against bacterial strains.[16]

Materials:

-

Bacterial strains (e.g., S. aureus, E. coli)

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

-

This compound compound stock solution (in DMSO)

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

Procedure:

-

Prepare serial two-fold dilutions of the this compound compound in MHB in a 96-well microtiter plate.[16]

-

Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. Dilute this suspension to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in the wells.

-

Add the standardized bacterial inoculum to each well. Include a positive control (bacteria in broth without compound) and a negative control (broth only).

-

Incubate the plate at 37°C for 18-24 hours.[17]

-

Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.[3][17]

Signaling Pathways and Mechanisms of Action

The anticancer activity of many this compound compounds is linked to their ability to modulate critical intracellular signaling pathways that control cell proliferation, survival, and apoptosis. Understanding these mechanisms is crucial for the rational design of more effective and selective drug candidates.

Inhibition of the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth and survival and is frequently hyperactivated in various cancers.[18][19] Some this compound derivatives have been shown to inhibit this pathway, leading to the suppression of tumor growth.

Modulation of the NF-κB Signaling Pathway

The NF-κB signaling pathway plays a critical role in inflammation, immunity, and cell survival.[2][20] Its constitutive activation is a hallmark of many cancers. Certain haloquinones can suppress NF-κB activation, thereby promoting apoptosis in cancer cells.

Targeting the STAT3 Signaling Pathway

The STAT3 signaling pathway is another crucial mediator of cell proliferation and survival, and its aberrant activation is common in many cancers.[1][21] this compound compounds have been identified that can inhibit STAT3 phosphorylation and activation, leading to anticancer effects.

Conclusion and Future Directions

The discovery and synthesis of novel this compound compounds represent a promising avenue for the development of new anticancer and antibacterial agents. The versatility of the quinone scaffold allows for extensive chemical modification, enabling the fine-tuning of their biological activity and pharmacokinetic properties. The detailed experimental protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers in the field.

Future research should focus on the development of more selective and potent this compound derivatives with improved safety profiles. Further elucidation of their mechanisms of action, including the identification of specific molecular targets, will be crucial for their clinical translation. The continued exploration of innovative synthetic methodologies will also be essential to expand the chemical diversity of this important class of compounds.

References

- 1. mdpi.com [mdpi.com]

- 2. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. apec.org [apec.org]

- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. MTT assay overview | Abcam [abcam.com]

- 10. Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 11. woah.org [woah.org]

- 12. mdpi.com [mdpi.com]

- 13. New Quinone Antibiotics against Methicillin-Resistant S. aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Characterization of the Antibacterial Activity of Quinone-Based Compounds Originating from the Alnumycin Biosynthetic Gene Cluster of a Streptomyces Isolate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Testing the Effectiveness of Antimicrobials | Microbiology [courses.lumenlearning.com]

- 18. Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]

- 20. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 21. Inhibition of the signal transducer and activator of transcription-3 (STAT3) signaling pathway by 4-oxo-1-phenyl-1,4-dihydroquinoline-3-carboxylic acid esters - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Haloquinone Formation Pathways During Water Chlorination

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the formation of haloquinones (HQs), a class of emerging disinfection byproducts (DBPs), during the chlorination of water. Due to their significant cytotoxicity and genotoxicity, understanding the precursors and mechanisms of HQ formation is critical for ensuring water safety and public health. This document details the primary precursors, outlines the chemical pathways of formation, summarizes the influence of various water quality parameters, and provides detailed experimental protocols for their study.

Introduction to Haloquinones as Disinfection Byproducts

Water disinfection is a cornerstone of public health, preventing the spread of waterborne diseases. Chlorination, the most common method of disinfection, involves the use of chlorine to inactivate pathogenic microorganisms. However, chlorine can also react with natural organic matter (NOM) and anthropogenic compounds present in the source water to form a variety of DBPs.[1][2] Haloquinones (HQs) are a class of DBPs that have garnered increasing attention due to their high toxicity, which can be several orders of magnitude greater than that of regulated DBPs like trihalomethanes (THMs) and haloacetic acids (HAAs).[3]

The most frequently detected HQs in chlorinated drinking water include 2,6-dichloro-1,4-benzoquinone (2,6-DCBQ) and 2,6-dibromo-1,4-benzoquinone (2,6-DBBQ).[4][5] Their presence in treated water, even at nanogram-per-liter concentrations, is a potential health concern.[6] This guide serves as a technical resource for professionals engaged in water quality research, environmental science, and drug development who require a deep understanding of HQ formation chemistry.

Precursors of Haloquinone Formation

A wide range of organic compounds present in source water can act as precursors to HQ formation during chlorination. These are broadly categorized into natural and anthropogenic sources.

Natural Organic Matter (NOM): NOM is a complex mixture of organic compounds derived from the decomposition of plant and animal matter.[2] Several components of NOM are known HQ precursors:

-

Aromatic Amino Acids: Free aromatic amino acids such as tryptophan (Trp), tyrosine (Tyr), and phenylalanine (Phe) have been identified as significant precursors to chlorinated HQs.[7][8] Tyr and Trp generally show higher yields of HQs compared to Phe.[7]

-

Humic Substances: These are major components of NOM and can serve as precursors for 2,6-DCBQ and other HQs.[9]

-

Algal Organic Matter (AOM): Green algae in lakes and rivers can produce proteins that act as potent precursors for 2,6-DCBQ formation.[10] Both intracellular and extracellular organic matter from algae contribute to HQ formation.[10]

Anthropogenic Compounds:

-

Phenols and Substituted Phenols: Phenol and its derivatives, originating from industrial discharge and natural sources, are well-established precursors for various HQs, including chlorinated and brominated forms.[9][11]

-

Pharmaceuticals and Personal Care Products (PPCPs): Certain PPCPs containing phenolic groups can be significant precursors of HQs in swimming pool water and other water sources impacted by human activity.[12]

This compound Formation Pathways

The formation of HQs from precursor compounds during chlorination is a multi-step process involving several key reactions. The primary pathways generally involve the transformation of phenolic structures into benzoquinones, followed by halogenation.

General Formation Pathway from Phenolic Compounds: The reaction of chlorine with phenolic compounds is initiated by an electrophilic attack on the aromatic ring, leading to the formation of chlorophenols. Subsequent reactions with chlorine result in further chlorination and oxidation, ultimately leading to the formation of haloquinones. The key steps include:

-

Electrophilic Substitution: Chlorine attacks the ortho and para positions of the phenolic ring to form mono-, di-, and tri-chlorophenols.

-

Oxidation: The chlorinated phenols are then oxidized to form chlorinated benzoquinones.

-

Ring Cleavage: Under high chlorine doses, the aromatic ring of some HQs can be cleaved, leading to the formation of other DBPs like trihalomethanes and haloacetic acids.[11]

Formation from Aromatic Amino Acids: The formation of HQs from aromatic amino acids like tyrosine and tryptophan is more complex and involves several proposed reaction steps:

-

Electrophilic Addition and Substitution: Similar to phenols, the aromatic rings of these amino acids undergo electrophilic attack by chlorine.

-

Oxidation, Deacidification, and Dehydration: These reactions lead to the transformation of the amino acid structure into intermediate compounds that can then form HQs.[7]

The following diagram illustrates the general pathway for the formation of 2,6-dichloro-1,4-benzoquinone (2,6-DCBQ) from a generic phenolic precursor.

Caption: General formation pathway of 2,6-DCBQ from precursors.

Factors Influencing this compound Formation

Several water quality and operational parameters significantly influence the formation of HQs during chlorination.

-

Chlorine Dosage: Higher chlorine doses generally lead to increased formation of HQs, up to a certain point where ring cleavage may lead to their degradation.[7]

-

pH: The formation of HQs is highly pH-dependent. For instance, the formation of 2,6-DCBQ from the green alga Chlorella vulgaris is maximized at a pH of 8.0.[10]

-

Temperature: Increased temperature generally accelerates the reaction rates of HQ formation.[7]

-

Bromide Concentration: The presence of bromide ions in the source water can lead to the formation of brominated HQs, such as 2,6-dibromo-1,4-benzoquinone (DBBQ), through the reaction of hypobromous acid (formed from the oxidation of bromide by chlorine) with organic precursors.[9]

-

Precursor Type and Concentration: The type and concentration of precursor materials in the water are fundamental drivers of HQ formation. Waters with high concentrations of aromatic amino acids, phenols, and certain types of NOM will have a higher potential for HQ formation.[3][12]

Table 1: Summary of Factors Influencing this compound Formation

| Parameter | Effect on this compound Formation | Reference(s) |

| Chlorine Dosage | Generally increases formation, but excess can lead to degradation. | [7] |

| pH | Formation is pH-dependent, with optimal pH varying for different precursors. | [10] |

| Temperature | Higher temperatures generally increase the rate of formation. | [7] |

| Bromide Ion | Promotes the formation of brominated haloquinones. | [9] |

| Precursor Type | Aromatic amino acids, phenols, and algal organic matter are potent precursors. | [7][10][12] |

Experimental Protocols

This compound Formation Potential (FP) Test

This protocol outlines a general procedure for determining the this compound formation potential of a water sample, adapted from the principles of Standard Method 5710 for DBP formation potential.[1][7]

Objective: To determine the maximum potential of a water sample to form specific haloquinones under controlled laboratory conditions.

Materials:

-

Amber glass bottles with PTFE-lined screw caps

-

Sodium hypochlorite (NaOCl) solution (reagent grade)

-

Phosphate buffer solution (to maintain desired pH)

-

Sodium sulfite or ascorbic acid solution (for quenching residual chlorine)

-

Filtration apparatus with 0.45 µm filters

-

Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB)

-

Methanol, ethyl acetate, and other necessary solvents (HPLC grade)

-

This compound analytical standards (e.g., 2,6-DCBQ, 2,6-DBBQ)

Procedure:

-

Sample Preparation:

-

Collect the water sample in a clean glass container.

-

Filter the sample through a 0.45 µm filter to remove suspended solids.

-

-

Chlorine Demand Test (Optional but Recommended):

-

To ensure a stable chlorine residual throughout the incubation, it is advisable to first determine the chlorine demand of the water sample. This involves adding varying doses of chlorine to aliquots of the sample and measuring the residual after a set contact time (e.g., 24 hours).

-

-

Chlorination and Incubation:

-

Transfer a known volume of the filtered water sample into an amber glass bottle.

-

Adjust the pH of the sample to the desired level (e.g., 7.0 or 8.0) using the phosphate buffer.

-

Add a predetermined dose of sodium hypochlorite solution to achieve a target free chlorine residual (e.g., 1-5 mg/L) after the incubation period.

-

Seal the bottle, ensuring no headspace, and incubate in the dark at a constant temperature (e.g., 25°C) for a specified duration (e.g., 7 days).

-

-

Quenching the Reaction:

-

After the incubation period, measure the free chlorine residual.

-

Quench the remaining chlorine by adding a slight excess of sodium sulfite or ascorbic acid solution.

-

-

Sample Extraction (Solid Phase Extraction - SPE):

-

Condition the SPE cartridge by passing methanol followed by deionized water.

-

Load the quenched water sample onto the SPE cartridge at a steady flow rate.

-

Wash the cartridge with deionized water to remove interfering substances.

-

Elute the trapped haloquinones with a suitable solvent, such as ethyl acetate or methanol.

-

Concentrate the eluate under a gentle stream of nitrogen.

-

Reconstitute the residue in a small, known volume of a solvent compatible with the analytical instrument (e.g., methanol/water).

-

-

Analysis:

-

Analyze the extracted sample for target haloquinones using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).

-

The following diagram illustrates the experimental workflow for a this compound formation potential test.

Caption: Workflow for this compound formation potential testing.

Analytical Methodology: HPLC-MS/MS

High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is the preferred method for the sensitive and selective quantification of haloquinones in water samples.

Typical HPLC-MS/MS Parameters:

-

Chromatographic Column: A C18 reversed-phase column is commonly used for the separation of HQs.

-

Mobile Phase: A gradient elution with a mixture of water and methanol, both acidified with a small amount of formic acid (e.g., 0.1%), is typically employed.

-

Ionization Source: Electrospray ionization (ESI) in negative mode is generally used for the analysis of HQs.

-

Mass Spectrometry: A triple quadrupole mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for each target this compound.

Table 2: Example of HPLC-MS/MS MRM Transitions for Common Haloquinones

| This compound | Precursor Ion (m/z) | Product Ion (m/z) |

| 2,6-DCBQ | 175 | 111 |

| 2,6-DBBQ | 263 | 155 |

| 2,3,6-TCBQ | 209 | 145 |

Note: Specific m/z values may vary slightly depending on the instrument and conditions.

Quantitative Data on this compound Formation

The formation potential of haloquinones can vary significantly depending on the water source and its composition. The following table summarizes some reported formation potentials for 2,6-DCBQ.

Table 3: Formation Potentials of 2,6-DCBQ in Various Water Sources

| Water Source/Precursor | 2,6-DCBQ Formation Potential (ng/L) | Reference(s) |

| Drinking Water Treatment Plant Influents | Up to 205 | [1][9] |

| Green Alga (Chlorella vulgaris) | 0.3 - 2.1 µg/mg C | [10] |

| Aromatic Amino Acids (Tyrptophan, Tyrosine) | Higher yields than Phenylalanine | [7] |

Conclusion

Haloquinones are a toxicologically significant class of disinfection byproducts formed during water chlorination. Their formation is driven by the presence of natural and anthropogenic precursors, particularly aromatic amino acids, phenols, and algal organic matter. Key factors such as chlorine dose, pH, temperature, and bromide concentration play a crucial role in the reaction pathways and yields of these compounds.

This technical guide provides a foundational understanding of the complex chemistry behind this compound formation. The detailed experimental protocols and analytical methods described herein offer a framework for researchers and scientists to accurately assess the potential for this compound formation in various water sources. A thorough understanding of these processes is essential for developing effective strategies to minimize the formation of these harmful byproducts and ensure the safety of our drinking water. Drug development professionals may also find this information valuable for understanding potential environmental contaminants and their toxicological implications.

References

- 1. iwaponline.com [iwaponline.com]

- 2. como.gov [como.gov]

- 3. epa.gov [epa.gov]

- 4. epa.gov [epa.gov]

- 5. researchgate.net [researchgate.net]

- 6. Disinfection byproducts formed during drinking water treatment reveal an export control point for dissolved organic matter in a subalpine headwater stream - PMC [pmc.ncbi.nlm.nih.gov]

- 7. waterrf.org [waterrf.org]

- 8. alpha.chem.umb.edu [alpha.chem.umb.edu]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. Disinfection Byproducts Analysis | Thermo Fisher Scientific - US [thermofisher.com]

- 11. westechwater.com [westechwater.com]

- 12. dspace.alquds.edu [dspace.alquds.edu]

The Double-Edged Sword: A Technical Guide to the Biological Activity and Mechanism of Action of Haloquinone Derivatives

For Researchers, Scientists, and Drug Development Professionals

Haloquinone derivatives, a class of compounds characterized by a quinone ring substituted with one or more halogen atoms, have garnered significant attention in the scientific community for their potent and diverse biological activities. This guide provides an in-depth exploration of their mechanisms of action, focusing on their potential as anticancer and antimicrobial agents. It summarizes key quantitative data, details relevant experimental protocols, and visualizes the intricate signaling pathways they modulate.

Core Biological Activities and Mechanisms of Action

This compound derivatives exert their biological effects through a variety of mechanisms, primarily centered around their ability to induce oxidative stress, interfere with essential cellular machinery, and modulate critical signaling pathways. The halogen substitution on the quinone ring significantly influences their reactivity and, consequently, their biological effects.[1]

The primary mechanisms of action can be broadly categorized as:

-

Generation of Reactive Oxygen Species (ROS): A hallmark of quinone toxicity and therapeutic efficacy is their ability to undergo redox cycling.[2][3] This process involves the one-electron reduction of the quinone to a semiquinone radical, which can then react with molecular oxygen to produce superoxide radicals and regenerate the parent quinone.[3] This futile cycle leads to a buildup of ROS, including superoxide, hydrogen peroxide, and hydroxyl radicals, causing significant oxidative damage to cellular macromolecules like DNA, lipids, and proteins.[4][5][6] This oxidative stress can trigger downstream events leading to apoptosis.[7]

-

Inhibition of Topoisomerases: DNA topoisomerases are crucial enzymes that regulate the topological state of DNA during replication, transcription, and chromosome segregation.[8][9] Certain this compound derivatives act as topoisomerase inhibitors, either by preventing the enzyme from cleaving DNA or by stabilizing the transient enzyme-DNA complex, which leads to lethal double-strand breaks and ultimately, apoptosis.[10][11][12] This mechanism is a key contributor to their anticancer properties.

-

Modulation of NF-κB and MAPK Signaling Pathways: The nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways are critical regulators of inflammation, cell survival, and proliferation.[13][14][15][16] Some this compound derivatives have been shown to inhibit the activation of NF-κB and modulate the activity of various components of the MAPK pathway, such as p38 and ERK.[17][18] By interfering with these pathways, they can suppress inflammatory responses and inhibit the growth of cancer cells.

Quantitative Data Summary

The following tables summarize the reported biological activities of various this compound derivatives, providing a comparative overview of their potency.

Table 1: Anticancer Activity of this compound Derivatives (IC50 Values)

| Compound/Derivative | Cell Line | IC50 (µM) | Reference |

| Hydroquinone-Chalcone-Pyrazoline Hybrids | MCF-7 (Breast Adenocarcinoma) | 28.8 - 124.6 | [19][20] |

| HT-29 (Colorectal Carcinoma) | 28.8 - 124.6 | [19][20] | |

| 2,5-Dihalogenated Benzoquinones | CHO-K1 (Chinese Hamster Ovary) | Generally more cytotoxic than 2,6-isomers | [1] |

| Iodo-benzoquinones | CHO-K1 (Chinese Hamster Ovary) | More cytotoxic than bromo- and chloro-analogs | [1] |

| Plumbagin Derivative 54 | PANC-1 (Pancreatic Cancer) | 0.11 (in NDM) | [21] |

| 2-Chloroethylthio Naphthoquinone Derivatives (62, 64a) | Advanced Prostate Cancer Cells | 0.14 - 0.77 | [21] |

| Shikonin Derivative 69 | H1975 (Non-small cell lung cancer) | 1.51 ± 0.42 | [21] |

| H1299 (Non-small cell lung cancer) | 5.48 ± 1.63 | [21] | |

| HCC827 (Non-small cell lung cancer) | 5.19 ± 1.10 | [21] | |

| Naphthoquinone Derivatives 9 and 16 | A549 (Non-small cell lung cancer) | Dose-dependent reduction in viability | [22] |

Table 2: Antimicrobial Activity of this compound Derivatives (Minimum Inhibitory Concentration - MIC)

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| Pyrimidoisoquinolinquinone Derivatives | Gram-positive pathogens | 0.5 - 64 | [23] |

| Klebsiella pneumoniae | 64 | [23] | |

| Fluorine-containing Naphthoquinone (NQ008) | Gram-positive and Gram-negative bacteria, Fungi | Potent and broad-spectrum | [24] |

| Juglone-arabinosidic tetracycles | Staphylococcus aureus | 6.25 µM | [25] |

| 2-bromo-5-hydroxy-1,4-naphthoquinone | Staphylococcus aureus | 16 | [26] |

| 2-chloro-5,8-dihydroxy-1,4-naphthoquinone | Candida krusei | 2 | [26] |

| Oncocalyxone A | Staphylococcus epidermidis | 9.43 | [27] |

| Bromophycoic Acids A-E | Methicillin-resistant S. aureus (MRSA) | 1.6 - 6.3 | [28] |

| Vancomycin-resistant Enterococcus faecium | 1.6 - 6.3 | [28] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the mechanisms of action of this compound derivatives.

Topoisomerase Inhibition Assay (DNA Relaxation)

This assay is used to determine the ability of a compound to inhibit the activity of topoisomerase I, which relaxes supercoiled DNA.[8][9][29]

Materials:

-

Supercoiled plasmid DNA (e.g., pUC19)

-

Purified Topoisomerase I enzyme

-

10x Topoisomerase I reaction buffer

-

Test this compound derivative

-

6x DNA loading dye

-

0.8% Agarose gel in TAE buffer

-

Ethidium bromide or other DNA stain

-

UV transilluminator

Protocol:

-

On ice, prepare reaction mixtures in microcentrifuge tubes containing:

-

Add 2 µl of purified topoisomerase I enzyme to each tube to initiate the reaction.

-

Incubate the reaction mixtures at 37°C for 30 minutes.[8]

-

Stop the reaction by adding 4 µl of 6x DNA loading dye.

-

Load the samples onto a 0.8% agarose gel.

-

Stain the gel with ethidium bromide and destain with water.

-

Visualize the DNA bands under a UV transilluminator.[8] Inhibition is observed as a decrease in the amount of relaxed DNA and an increase in the amount of supercoiled DNA compared to the enzyme-only control.

Reactive Oxygen Species (ROS) Detection Assay

This protocol describes a common method for detecting intracellular ROS generation using a fluorescent probe.

Materials:

-

Cell line of interest

-

Cell culture medium

-

Test this compound derivative

-

2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) probe

-

Phosphate-buffered saline (PBS)

-

Fluorescent microscope or plate reader

Protocol:

-

Seed cells in a suitable culture plate and allow them to adhere overnight.

-

Treat the cells with varying concentrations of the this compound derivative for the desired time period.

-

Wash the cells with PBS.

-

Incubate the cells with DCFH-DA solution (typically 5-10 µM in serum-free medium) for 30 minutes at 37°C in the dark.

-

Wash the cells twice with PBS to remove excess probe.

-

Measure the fluorescence intensity using a fluorescent microscope or a microplate reader (excitation ~485 nm, emission ~530 nm). An increase in fluorescence intensity in treated cells compared to control cells indicates an increase in intracellular ROS levels.

NF-κB and MAPK Pathway Analysis (Western Blotting)

Western blotting is a standard technique to assess the activation of NF-κB and MAPK pathways by detecting the phosphorylation status of key proteins.[30][31]

Materials:

-

Cell line of interest

-

Cell culture medium

-

Test this compound derivative

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-p65, anti-p65, anti-phospho-p38, anti-p38, anti-phospho-ERK, anti-ERK)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Treat cells with the this compound derivative for the desired time.

-

Lyse the cells in lysis buffer and collect the protein lysate.

-

Determine the protein concentration of each sample.

-

Denature equal amounts of protein by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system. An increase in the ratio of phosphorylated protein to total protein indicates activation of the pathway.

Visualization of Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key mechanisms of action and experimental workflows discussed in this guide.

Caption: Redox cycling of haloquinones leading to ROS generation and apoptosis.

Caption: Mechanism of topoisomerase I inhibition by this compound derivatives.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Evidence for the generation of reactive oxygen species from hydroquinone and benzoquinone: Roles in arsenite oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Aerosol-borne quinones and reactive oxygen species generation by particulate matter extracts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Topoisomerase inhibitor - Wikipedia [en.wikipedia.org]

- 11. Topoisomerase inhibitor - Wikiwand [wikiwand.com]

- 12. m.youtube.com [m.youtube.com]

- 13. Distinct NF-κB and MAPK activation thresholds uncouple steady-state microbe sensing from anti-pathogen inflammatory responses - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. NF-κB - Wikipedia [en.wikipedia.org]

- 16. MAPK signaling pathway | Abcam [abcam.com]

- 17. Halofuginone inhibits NF-kappaB and p38 MAPK in activated T cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Benzoquinone activates the ERK/MAPK signaling pathway via ROS production in HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Synthesis, Anticancer Activity, and Docking Studies of Novel Hydroquinone-Chalcone-Pyrazoline Hybrid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. mdpi.com [mdpi.com]

- 22. mdpi.com [mdpi.com]

- 23. Design, Synthesis, and Structure–Activity Relationship Studies of New Quinone Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Structure-Activity Relationship Studies of Antimicrobial Naphthoquinones Derived from Constituents of Tabebuia avellanedae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. mdpi.com [mdpi.com]

- 26. researchgate.net [researchgate.net]

- 27. Antimicrobial and antibiofilm activity of the benzoquinone oncocalyxone A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Biological Activity of Recently Discovered Halogenated Marine Natural Products [mdpi.com]

- 29. Assay of topoisomerase I activity [protocols.io]

- 30. Activation of the NF-κB and MAPK Signaling Pathways Contributes to the Inflammatory Responses, but Not Cell Injury, in IPEC-1 Cells Challenged with Hydrogen Peroxide - PMC [pmc.ncbi.nlm.nih.gov]

- 31. iovs.arvojournals.org [iovs.arvojournals.org]

An In-depth Technical Guide on the Environmental Occurrence and Fate of Haloquinones

For Researchers, Scientists, and Drug Development Professionals

Introduction

Haloquinones (HQs) are a class of chemical compounds that are increasingly being identified as environmental contaminants of significant concern. Structurally characterized by a quinone ring substituted with one or more halogen atoms, these compounds are often formed as disinfection byproducts (DBPs) during water treatment processes like chlorination.[1] Emerging research indicates that haloquinones can exhibit cytotoxicity and genotoxicity that is several orders of magnitude higher than that of regulated DBPs, posing potential risks to both human health and ecosystems.[1][2][3] Their detection in drinking water has prompted a deeper investigation into their formation, environmental distribution, ultimate fate, and toxicological effects.[4][5]

This technical guide provides a comprehensive overview of the current scientific understanding of haloquinones in the environment. It covers their occurrence and concentration in various environmental matrices, the mechanisms of their formation, and the key environmental processes that dictate their transport and transformation. Furthermore, this document details established experimental protocols for their analysis and toxicological assessment, offering a valuable resource for professionals in environmental science, toxicology, and drug development.

Environmental Occurrence of Haloquinones

The primary route for the introduction of haloquinones into the environment is through the disinfection of water. When disinfectants like chlorine react with natural organic matter (NOM) present in raw water sources, a variety of DBPs, including HQs, are formed.[1]

Occurrence in Water Systems

Haloquinones have been detected in various water systems, most notably in finished and tap drinking water.[4][6] Studies have identified several specific HQs, with 2,6-dichloro-1,4-benzoquinone (2,6-DCBQ) and 2,6-dibromo-1,4-benzoquinone (2,6-DBBQ) being among the most frequently reported.[4][6] More recently, a new class of related DBPs, haloquinone chloroimides (HQCs), has also been identified in drinking water distribution systems.[2][7] The concentrations of these compounds are typically found in the nanogram per liter (ng/L) range.

Table 1: Reported Concentrations of Haloquinones in Drinking Water

| This compound Species | Concentration Range (ng/L) | Water Source / Type | Reference |

| 2,6-dichloro-1,4-benzoquinone (2,6-DCBQ) | <2.6 - 19.70 | Finished and Tap Water (China) | [4][6] |

| 2,6-dibromo-1,4-benzoquinone (2,6-DBBQ) | <0.38 - 1.8 | Finished and Tap Water (China) | [4][6] |

| This compound Chloroimides (HQCs) | Up to 23.1 | Drinking Water Treatment Plants | [2][7] |

Occurrence in Soil and Air

Currently, there is limited specific data on the widespread occurrence of haloquinones in soil and air. However, potential pathways for soil contamination include irrigation with treated wastewater and the application of biosolids from wastewater treatment plants. Atmospheric contamination could occur through volatilization from water bodies, though this is considered a less significant route. The environmental fate processes of sorption and degradation play a crucial role in determining their persistence in these matrices.[8][9]

Formation and Degradation Pathways

Understanding the pathways of HQ formation and degradation is critical for developing mitigation strategies and predicting their environmental persistence.

Formation Mechanisms

Haloquinones are not typically produced commercially but are formed in situ during water disinfection. The formation potential of 2,6-DCBQ, a representative HQ, has been linked to the characteristics of the source water.[1] Higher formation potentials have been observed in river water and during periods of high temperature and algal blooms, suggesting that algal-derived organic matter is a key precursor.[1] Aromatic compounds within the natural organic matter pool also contribute significantly to their formation.[1]

Environmental Fate and Degradation

Once formed, the persistence and transport of haloquinones are governed by several key environmental processes.[10][11]

-

Biodegradation: Microorganisms have evolved metabolic pathways to degrade a wide variety of halogenated aromatic compounds.[12][13] The hydroxyquinol pathway is a central route for the microbial degradation of these types of compounds, where enzymes hydroxylate the aromatic ring, followed by ring cleavage.[14][15] This process can lead to the complete mineralization of HQs into simpler, non-toxic substances.

-

Photodegradation: Sunlight can induce the transformation of quinone structures.[16] Photodegradation processes involve the excitation of the molecule by UV radiation, which can lead to reactions with other molecules, such as dissolved oxygen, or direct molecular breakdown.[17] While the core quinone structure may remain intact in some cases, photodegradation can alter the compound's toxicity and mobility.[16]

-

Sorption: Haloquinones can attach to the surfaces of soil particles and sediments, a process known as sorption.[18][19] This is a critical fate process that reduces their concentration in the water column and limits their mobility in the environment.[20] The extent of sorption is influenced by soil properties such as organic matter content, clay mineralogy, and cation exchange capacity.[8][21]

Toxicological Implications and Signaling Pathways

The primary concern surrounding haloquinones is their significant toxicity. Quantitative structure-toxicity relationship (QSTR) analyses and experimental studies have predicted that HQs are potentially carcinogenic and are likely thousands of times more toxic than many currently regulated DBPs.[3][5]

Chronic exposure to environmentally relevant concentrations of HQs like 2,5-dibromo-1,4-benzoquinone (2,5-DBBQ) and 2,6-DCBQ has been shown to induce oxidative stress and DNA damage in normal human liver and colon cells.[5] Furthermore, these HQs were found to trigger the epithelial-mesenchymal transition (EMT), a process implicated in carcinogenesis, through the activation of the ERK signaling pathway.[5]

Experimental Protocols

Reliable and sensitive analytical methods are essential for monitoring HQs in the environment and assessing their toxicity.

Protocol for Analysis of Haloquinones in Water

The detection and quantification of HQs at low ng/L concentrations require sophisticated analytical techniques. Ultrahigh-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is a commonly used method.[5] For certain classes like this compound Chloroimides (HQCs), a derivatization step is necessary to improve analytical sensitivity.[2][7]

Objective: To quantify trace levels of haloquinones in water samples.

Methodology:

-

Sample Collection: Collect water samples in amber glass bottles to prevent photodegradation.

-

Sample Pretreatment (Solid-Phase Extraction - SPE):

-

Condition a hydrophilic-lipophilic balanced (HLB) SPE cartridge with methanol followed by ultrapure water.

-

Pass a known volume of the water sample (e.g., 500 mL) through the cartridge. HQs will be retained on the sorbent.

-

Wash the cartridge to remove interferences.

-

Elute the trapped HQs from the cartridge using an appropriate solvent (e.g., methanol or ethyl acetate).

-

Concentrate the eluate under a gentle stream of nitrogen.

-

-

Derivatization (for HQCs):

-

If analyzing for HQCs, react the concentrated extract with phenol in an alkaline solution. This converts the HQCs into more stable and readily detectable halogenated indophenols.[7]

-

-

Instrumental Analysis (UPLC-MS/MS):

-

Reconstitute the final extract in a suitable solvent.

-

Inject the sample into the UPLC-MS/MS system.

-

UPLC: Separate the different HQ compounds on a C18 analytical column using a gradient elution with mobile phases such as water with formic acid and methanol.

-

MS/MS: Detect and quantify the HQs using electrospray ionization (ESI) in negative mode and multiple reaction monitoring (MRM) for high selectivity and sensitivity.

-

-

Quantification: Calculate the concentration of each HQ by comparing its peak area to a calibration curve generated from certified reference standards.

Protocol for In Vitro Cytotoxicity Assessment

Cell-based assays are used to determine the toxic effects of HQs on mammalian cells.

Objective: To evaluate the cytotoxicity of a specific this compound using a human cell line (e.g., HepG2 human liver cells or FHC human colon cells).[2][5]

Methodology:

-

Cell Culture: Culture the selected cell line in the appropriate medium and conditions (e.g., 37°C, 5% CO2) until they reach a suitable confluency.

-

Cell Seeding: Seed the cells into 96-well microplates at a predetermined density and allow them to attach overnight.

-

Exposure: Prepare a series of dilutions of the target this compound in the cell culture medium. Replace the existing medium in the wells with the medium containing different concentrations of the HQ. Include a solvent control (medium with the solvent used to dissolve the HQ) and a negative control (medium only).

-

Incubation: Incubate the cells with the this compound for a specified period (e.g., 24, 48, or 72 hours for acute toxicity; up to 90 days for chronic toxicity assessments).[5]

-

Viability Assay (e.g., MTT Assay):

-

After the exposure period, add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well.

-

Incubate for a few hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.

-

Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

-

Data Acquisition: Measure the absorbance of the solution in each well using a microplate reader at the appropriate wavelength (e.g., 570 nm). The absorbance is directly proportional to the number of viable cells.

-

Analysis: Calculate the percentage of cell viability for each concentration relative to the control. Plot the results to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Conclusion

Haloquinones represent a significant and emerging challenge in environmental and public health. Their formation as byproducts of essential water disinfection processes and their inherent high toxicity necessitate a thorough understanding of their environmental behavior. This guide has synthesized current knowledge on their occurrence, formation, and fate, highlighting their presence in drinking water and the key roles of biodegradation and photodegradation in their environmental persistence. The outlined toxicological pathways and detailed experimental protocols provide a foundation for researchers and scientists to further investigate these contaminants. Future research should focus on expanding monitoring to include soil and air matrices, identifying a broader range of HQ species, and elucidating the toxicological effects of their environmental transformation products.

References

- 1. Characterisation of the formation of halobenzoquinone disinfection by-products in typical water sources at different water quality stages - Environmental Science: Water Research & Technology (RSC Publishing) [pubs.rsc.org]

- 2. This compound Chloroimides as Toxic Disinfection Byproducts Identified in Drinking Water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Potential carcinogenic hazards of non-regulated disinfection by-products: haloquinones, halo-cyclopentene and cyclohexene derivatives, N-halamines, halonitriles, and heterocyclic amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Occurrence and toxicity of halobenzoquinones as drinking water disinfection byproducts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Sorption of fluoroquinolones and sulfonamides in 13 Brazilian soils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Element 2: Environmental Fate and Transport [atsdr.cdc.gov]

- 11. Fate and transport in environmental quality - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Biodegradation of halogenated organic compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Biodegradation of halogenated organic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Hydroxyquinol pathway for microbial degradation of halogenated aromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Fluoroquinolone antibiotics sensitized photodegradation of isoproturon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Photodegradation of fluoroquinolones in surface water and antimicrobial activity of the photoproducts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. mdpi.com [mdpi.com]

- 20. Chemistry of soil-type dependent soil matrices and its influence on behaviors of pharmaceutical compounds (PCs) in soils - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

Toxicological Profiles of Emerging Haloquinone Disinfection Byproducts: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Haloquinones (HQs) are an emerging class of disinfection byproducts (DBPs) formed during water treatment processes. Growing evidence suggests that these compounds exhibit significant cytotoxicity, genotoxicity, and developmental toxicity, often far exceeding that of regulated DBPs. The primary mechanisms of HQ-induced toxicity involve the generation of reactive oxygen species (ROS), leading to oxidative stress, depletion of cellular antioxidants such as glutathione (GSH), and subsequent damage to critical macromolecules, including DNA, proteins, and lipids. This guide provides a comprehensive overview of the toxicological profiles of various HQs, presenting quantitative toxicity data, detailing the signaling pathways involved, and outlining the experimental protocols used for their assessment.

Introduction to Haloquinone Disinfection Byproducts

Haloquinones are formed when disinfectants like chlorine react with natural organic matter present in source waters. Several HQs have been identified in treated drinking water, including 2,6-dichloro-1,4-benzoquinone (DCBQ), 2,6-dibromo-1,4-benzoquinone (DBBQ), and 2,6-dichloro-3-methyl-1,4-benzoquinone (DCMBQ).[1] Due to their potential health risks, understanding their toxicological profiles is of paramount importance for water quality management and public health.

Mechanisms of Toxicity

The toxicity of haloquinones is multifaceted, primarily driven by their ability to induce oxidative stress and damage cellular components.

-

Oxidative Stress Induction: HQs can undergo redox cycling within cells, a process that generates a significant amount of reactive oxygen species (ROS), such as superoxide anions and hydroxyl radicals.[2] This surge in ROS overwhelms the cell's antioxidant defenses, leading to a state of oxidative stress.

-

Glutathione Depletion: HQs and their metabolites can readily conjugate with glutathione (GSH), a key cellular antioxidant. This depletes the cellular GSH pool, impairing the cell's ability to neutralize ROS and detoxify harmful compounds.[2]

-

Macromolecular Damage: The excess ROS and electrophilic nature of HQs can lead to oxidative damage to DNA, resulting in the formation of adducts like 8-hydroxy-2'-deoxyguanosine (8-OHdG) and DNA strand breaks.[2][3] They can also cause carbonylation and other oxidative modifications of proteins, leading to enzyme inactivation and disruption of cellular functions.

Key Signaling Pathways in this compound Toxicity

This compound-induced cellular stress triggers several signaling pathways as part of the cellular defense and damage response.

Oxidative Stress Response and Nrf2 Pathway

The Keap1-Nrf2 pathway is the primary regulatory pathway for the antioxidant response. Under normal conditions, Keap1 targets Nrf2 for degradation. However, upon exposure to electrophiles like HQs or increased ROS, Keap1 is modified, allowing Nrf2 to translocate to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, upregulating their expression to combat oxidative stress.

References

- 1. Cytotoxicity and genotoxicity assays of halobenzoquinones disinfection byproducts using different human cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Halobenzoquinone-Induced Developmental Toxicity, Oxidative Stress, and Apoptosis in Zebrafish Embryos - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Activation of the NRF2 signaling pathway by copper-mediated redox cycling of para- and ortho-hydroquinones - PubMed [pubmed.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of Haloquinones: A Technical Guide for Drug Development

An in-depth exploration of the synthesis, biological activity, and mechanisms of action of haloquinone derivatives, providing researchers and drug development professionals with a comprehensive resource for leveraging this potent class of compounds.

Haloquinones, a class of quinone derivatives characterized by the presence of one or more halogen substituents, have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. These activities include potent anticancer and antimicrobial effects. The electronic and steric properties of the halogen atoms profoundly influence the chemical reactivity and biological interactions of the quinone ring, making the study of their structure-activity relationships (SAR) a critical endeavor for the rational design of novel therapeutic agents. This technical guide provides a detailed overview of the SAR of haloquinones, encompassing their synthesis, quantitative biological data, and the intricate signaling pathways they modulate.

Core Principles of this compound Activity

The biological effects of haloquinones are primarily attributed to two main mechanisms of action: the generation of reactive oxygen species (ROS) through redox cycling and the alkylation of essential biomolecules such as proteins and DNA. Halogenation of the quinone ring enhances its lipophilicity, which can improve its absorption, distribution, metabolism, and excretion (ADME) properties. Furthermore, the nature and position of the halogen substituent significantly impact the compound's redox potential and its susceptibility to nucleophilic attack, thereby modulating its biological activity.

Structure-Activity Relationship Insights

Anticancer Activity

The anticancer properties of haloquinones are a major focus of research. The cytotoxicity of these compounds is often correlated with the type and number of halogen substituents.

Key SAR Observations for Anticancer Activity:

-

Nature of the Halogen: Brominated quinoline derivatives have shown significant inhibitory effects against various cancer cell lines, with some demonstrating higher activity than their chlorinated counterparts. For instance, in a study on brominated methoxyquinolines, compound 11 (5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline) exhibited potent antiproliferative activity with IC50 values ranging from 15.0 to 26.4 µM against C6, HeLa, and HT29 cancer cell lines. In another study, a brominated plastoquinone analog, BrPQ5, was particularly effective against the MCF-7 breast cancer cell line.

-

Position of the Halogen: The position of the halogen on the quinone ring is crucial. For example, compounds with bromine atoms at the C-5 and C-7 positions of the quinoline ring showed significant inhibition of cancer cell proliferation, whereas substitutions at other positions resulted in a loss of activity.

-

Synergistic Effects: The combination of a halogen and another functional group, such as a nitro group, can enhance anticancer potency. For example, 6,8-dibromo-5-nitroquinoline displayed remarkable inhibitory activity against C6, HT29, and HeLa cancer cell lines, with IC50 values of 50.0, 26.2, and 24.1 µM, respectively, while its precursor, 6,8-dibromoquinoline, was inactive.

Table 1: Anticancer Activity (IC50 in µM) of Selected this compound Derivatives

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 11 (5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline) | C6 (Glioma) | 15.4 | |

| HeLa (Cervical) | 26.4 | ||

| HT29 (Colon) | 15.0 | ||

| Compound 17 (6,8-dibromo-5-nitroquinoline) | C6 (Glioma) | 50.0 | |

| HT29 (Colon) | 26.2 | ||

| HeLa (Cervical) | 24.1 | ||

| BrPQ5 (Brominated Plastoquinone Analog) | MCF-7 (Breast) | Not specified | |

| U-251 (Glioma) | Not specified | ||

| DU145 (Prostate) | Not specified | ||

| HCT-116 (Colon) | Not specified | ||

| FF (Formazan with p-fluoro) | A549 (Lung) | 30.05 | |

| PC-3 (Prostate) | 22.58 | ||

| CF (Formazan with p-chloro) | A549 (Lung) | 97.06 | |

| PC-3 (Prostate) | Not specified |

Antimicrobial Activity

Haloquinones, particularly fluoroquinolones, are a well-established class of antibiotics. The SAR for their antibacterial activity is also well-defined.

Key SAR Observations for Antimicrobial Activity:

-

C-8 Halogen and Methoxy Groups: The presence of a halogen or a methoxy group at the C-8 position of the fluoroquinolone scaffold enhances activity against resistant bacterial strains, including mutants of Mycobacterium smegmatis and Staphylococcus aureus.

-

Activity against MRSA: Quinolone derivatives have shown promising activity against methicillin-resistant Staphylococcus aureus (MRSA). The structure-activity relationship of these derivatives is an active area of research to combat the growing threat of antibiotic resistance.

-

Gram-Negative Bacteria: Fluoroquinolones are known for their activity against Gram-negative bacteria. Subinhibitory concentrations of quinolones like ciprofloxacin can even sensitize Gram-negative bacteria, such as Klebsiella pneumoniae and Pseudomonas aeruginosa, to antimicrobial peptides.

Table 2: Antibacterial Activity (MIC in µg/mL) of Selected Haloquinolone Derivatives

| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |

| Fluoroquinolone with C-8 Halogen | M. smegmatis (gyrase mutant) | Reduced 3- to 5-fold | |

| S. aureus (gyrase-topoisomerase IV double mutant) | Reduced 7- to 8-fold | ||

| Fluoroquinolone with C-8 Methoxy | M. smegmatis (gyrase mutant) | Reduced 3- to 5-fold | |

| S. aureus (gyrase-topoisomerase IV double mutant) | Reduced 7- to 8-fold | ||

| Trovafloxacin | S. aureus (with GyrA and GrlA mutations) | Remained susceptible |

Signaling Pathways Modulated by Haloquinones

The cytotoxic effects of haloquinones are often mediated through the modulation of key signaling pathways that regulate cell survival, proliferation, and apoptosis.

MAPK/JNK Signaling Pathway

The c-Jun N-terminal kinase (JNK) pathway, a major component of the mitogen-activated protein kinase (MAPK) signaling network, is a critical regulator of apoptosis. Haloquinones can induce oxidative stress, which in turn activates this pathway.

As depicted in the diagram, haloquinones induce the production of Reactive Oxygen Species (ROS). This leads to the activation of Apoptosis Signal-regulating Kinase 1 (ASK1), a MAP3K. ASK1 then phosphorylates and activates MAP2Ks, specifically MKK4 and MKK7. These kinases, in turn, phosphorylate and activate JNK. Activated JNK translocates to the nucleus and phosphorylates transcription factors such as c-Jun, leading to the expression of pro-apoptotic genes and ultimately, programmed cell death.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammation, immunity, and cell survival. Constitutive activation of NF-κB is a hallmark of many cancers, promoting cell proliferation and inhibiting apoptosis. Some quinone derivatives have been shown to inhibit the NF-κB signaling pathway.

In the canonical NF-κB pathway, various stimuli lead to the activation of the IκB kinase (IKK) complex. The IKK complex then phosphorylates the inhibitory protein IκB, targeting it for ubiquitination and subsequent degradation by the proteasome. This releases NF-κB to translocate to the nucleus and activate the transcription of pro-survival genes. Haloquinones can inhibit this pathway by preventing the activation of the IKK complex, thereby blocking IκB degradation and keeping NF-κB sequestered in the cytoplasm. This inhibition of the pro-survival NF-κB pathway can sensitize cancer cells to apoptosis.

Experimental Protocols

Synthesis of Haloquinones

General Procedure for the Oxidation of Hydroquinone to Benzoquinone:

This method can be adapted for the synthesis of haloquinones from corresponding halogenated hydroquinones.

-

Dissolve the hydroquinone starting material in water, heating gently if necessary to achieve a clear solution.

-

Cool the solution and slowly add concentrated sulfuric acid.

-

Prepare a solution of an oxidizing agent, such as potassium dichromate or potassium bromate, in water.

-

Gradually add the oxidizing solution to the hydroquinone solution while stirring and maintaining a low temperature (e.g., below 20-30°C).

-

Continue stirring for a short period after the addition is complete.

-

The resulting this compound crystals can be collected by filtration.

-

Recrystallization from a suitable solvent like ethanol can be performed for purification.

General Procedure for the Bromination of Phenols:

This method can be used to synthesize brominated quinone precursors.

-

Suspend the phenolic starting material in a suitable solvent such as methanol or dioxane.

-

Add a source of bromine, such as a solution of bromine in acetic acid or dioxane dibromide.

-

The reaction mixture is stirred, and the brominated product can be isolated and purified.

Cytotoxicity Assays

MTT Assay Protocol:

The MTT assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Seed cells at a density of approximately 1 x 10^4 cells/well in a 96-well plate and incubate for 24 hours.

-

Treatment: Treat the cells with various concentrations of the this compound compounds and incubate for a desired period (e.g., 72 hours).

-

MTT Addition: Remove the treatment medium and add a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). Incubate for 1.5 to 4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

-

Absorbance Reading: Incubate for a short period with shaking and then measure the absorbance at a wavelength of approximately 492 nm using a microplate reader.

-

Data Analysis: The half-maximal inhibitory concentration (IC50) values are calculated from the dose-response curves.

Resazurin Assay Protocol:

The resazurin assay is a fluorometric method to measure cell viability.

-

Cell Preparation: Prepare cells and test compounds in opaque-walled 96-well plates.

-

Incubation: Incubate the cells with the compounds for the desired exposure time.

-

Resazurin Addition: Add the resazurin solution to each well.

-

Incubation: Incubate for 1 to 4 hours at 37°C.

-

Fluorescence Reading: Record the fluorescence using an excitation wavelength of 560 nm and an emission wavelength of 590 nm.

Antibacterial Susceptibility Testing

Minimum Inhibitory Concentration (MIC) Determination Protocol (Broth Microdilution):

-

Preparation of Bacterial Inoculum: Prepare a bacterial suspension and adjust its turbidity to a 0.5 McFarland standard.

-

Serial Dilutions: Perform serial dilutions of the this compound compounds in a 96-well microtiter plate containing a suitable broth medium.

-

Inoculation: Inoculate each well with the prepared bacterial suspension.